Alkyne-probe 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

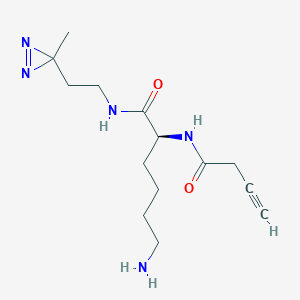

Molecular Formula |

C14H23N5O2 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

(2S)-6-amino-2-(but-3-ynoylamino)-N-[2-(3-methyldiazirin-3-yl)ethyl]hexanamide |

InChI |

InChI=1S/C14H23N5O2/c1-3-6-12(20)17-11(7-4-5-9-15)13(21)16-10-8-14(2)18-19-14/h1,11H,4-10,15H2,2H3,(H,16,21)(H,17,20)/t11-/m0/s1 |

InChI Key |

YXTWKPBYQQOHHD-NSHDSACASA-N |

Isomeric SMILES |

CC1(N=N1)CCNC(=O)[C@H](CCCCN)NC(=O)CC#C |

Canonical SMILES |

CC1(N=N1)CCNC(=O)C(CCCCN)NC(=O)CC#C |

Origin of Product |

United States |

Foundational & Exploratory

Alkyne-probe 1: An In-depth Technical Guide to its Mechanism of Action and Application in Activity-Based Protein Profiling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkyne-probe 1 is a class of activity-based probes (ABPs) designed to target and covalently modify the active sites of specific enzymes, primarily cysteine proteases. These probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing enzyme activity in complex biological systems. This guide focuses on a prominent example of an this compound scaffold based on the natural product E-64, a potent and irreversible inhibitor of papain-family cysteine proteases. The core components of this probe are a reactive "warhead," typically an epoxide, and a terminal alkyne group. The warhead facilitates covalent modification of the target enzyme's active site, while the alkyne serves as a bioorthogonal handle for "click chemistry." This allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, for visualization, enrichment, and identification of the labeled enzymes. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols for the application of an E-64-based alkyne probe.

Introduction to this compound

This compound represents a sophisticated class of chemical tools used in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for the functional analysis of enzymes in their native environment. Unlike traditional inhibitors, ABPs are designed to form a stable, covalent bond with the catalytically active form of an enzyme, providing a direct measure of its functional state.

The general structure of an this compound consists of three key moieties:

-

A Reactive Group (Warhead): This electrophilic group is designed to react with a nucleophilic residue in the active site of a target enzyme family. For the E-64-based probes discussed here, the warhead is a trans-epoxysuccinyl group.

-

A Linker/Scaffold: This component connects the warhead to the reporter tag and can be modified to enhance selectivity and cell permeability. The scaffold of the probe is based on a modified dipeptide structure derived from E-64.

-

A Reporter Tag Handle (Alkyne): A terminal alkyne group provides a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the attachment of various reporter tags post-labeling.

A notable example of an E-64-based alkyne probe is DCG-04, which features a biotin reporter tag attached via a linker. For the purpose of this guide, we will consider "this compound" as a functional equivalent of the DCG-04 scaffold where the biotin can be replaced by a direct alkyne handle for subsequent click chemistry.

Mechanism of Action

The mechanism of action of an E-64-based this compound is a two-step process involving covalent modification of the target enzyme followed by bioorthogonal ligation.

Step 1: Covalent Inhibition of Cysteine Proteases

The probe's trans-epoxysuccinyl warhead is the key to its inhibitory activity. The active site of a cysteine protease, such as a cathepsin, contains a highly nucleophilic cysteine residue. This cysteine initiates a nucleophilic attack on one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the probe and the enzyme.[1][2] This covalent modification is irreversible and effectively inactivates the enzyme. The specificity of the probe for certain cysteine proteases is conferred by the peptide-like scaffold which mimics the natural substrate and directs the warhead to the active site.

Step 2: Bioorthogonal "Click" Chemistry Ligation

Following the covalent labeling of the target enzyme, the alkyne handle on the probe is utilized for detection and analysis. The cell lysate containing the probe-labeled proteins is treated with an azide-functionalized reporter tag (e.g., a fluorescent dye like TAMRA or an affinity tag like biotin) in the presence of a copper(I) catalyst. The copper(I) catalyzes a [3+2] cycloaddition reaction between the alkyne on the probe and the azide on the reporter tag, forming a stable triazole linkage.[3] This "click" reaction is highly specific and efficient, and it proceeds under mild, biocompatible conditions, ensuring that the ligation does not interfere with the labeled proteins.

Quantitative Data

The potency of this compound can be assessed through various methods, including direct enzyme inhibition assays and competitive activity-based protein profiling. The parent compound, E-64, is a highly potent inhibitor of papain-family cysteine proteases.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

| E-64 | Papain | 9 nM | [4][5] |

| DCG-04 | Cysteine Cathepsins | Broad-spectrum |

Note: Specific IC₅₀ values for alkyne-derivatized E-64 probes are often determined through competitive ABPP against a well-characterized probe like DCG-04 rather than direct enzyme inhibition assays.

In competitive ABPP, a biological sample is pre-incubated with varying concentrations of the alkyne probe before treatment with a tagged probe like biotinylated DCG-04. The reduction in signal from the tagged probe is then used to determine the potency of the alkyne probe. For example, azido-E-64, a related probe, was shown to completely block the labeling of cathepsins by DCG-04 at a concentration of 13 µM in live macrophages.

Experimental Protocols

Synthesis of an E-64-based Alkyne Probe

The synthesis of an alkyne-functionalized E-64 probe can be achieved through solid-phase peptide synthesis, adapting established protocols for E-64 derivatives like DCG-04. A key step involves the incorporation of a building block containing the alkyne moiety.

General Synthetic Scheme:

-

Solid-Phase Synthesis: A peptide backbone resembling the leucyl-agmatine structure of E-64 is assembled on a solid support. An amino acid residue with a side chain modified with an alkyne group (e.g., propargylglycine) is incorporated during the synthesis.

-

Coupling of the Epoxide Warhead: The N-terminus of the resin-bound peptide is coupled to trans-epoxysuccinic acid.

-

Cleavage and Purification: The probe is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Protocol for In Vitro Labeling of Cysteine Proteases in Cell Lysates

This protocol describes the labeling of active cysteine proteases in a cell lysate using an E-64-based alkyne probe, followed by click chemistry to attach a fluorescent reporter for in-gel visualization.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors other than cysteine protease inhibitors)

-

This compound (e.g., 10 mM stock in DMSO)

-

Azide-functionalized fluorophore (e.g., TAMRA-azide, 10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

SDS-PAGE loading buffer

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Lysis: Harvest cells and prepare a cell lysate using the lysis buffer. Keep the lysate on ice.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Probe Labeling: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. b. Add the this compound to the lysate to a final concentration of 1-5 µM. c. Incubate for 30-60 minutes at 37°C.

-

Click Chemistry Reaction: a. To the labeled lysate, add the following reagents in order, vortexing after each addition:

- Azide-fluorophore to a final concentration of 100 µM.

- TCEP to a final concentration of 1 mM.

- TBTA to a final concentration of 100 µM.

- CuSO₄ to a final concentration of 1 mM. b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Sample Preparation for SDS-PAGE: a. Add SDS-PAGE loading buffer to the reaction mixture. b. Heat the samples at 95°C for 5 minutes.

-

In-gel Fluorescence Analysis: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

Protocol for Competitive Activity-Based Protein Profiling

This protocol is used to determine the potency and selectivity of an unlabeled inhibitor against cysteine proteases using a tagged probe like biotin-DCG-04.

Materials:

-

Cell lysate (prepared as in 4.2)

-

Unlabeled inhibitor of interest

-

Biotinylated probe (e.g., DCG-04, 10 µM stock in DMSO)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Western blotting apparatus and reagents

Procedure:

-

Inhibitor Pre-incubation: a. Aliquot the cell lysate (1-2 mg/mL protein concentration). b. Add varying concentrations of the unlabeled inhibitor to the aliquots. Include a vehicle control (e.g., DMSO). c. Incubate for 30 minutes at 37°C.

-

Tagged Probe Labeling: a. Add the biotinylated probe (e.g., DCG-04) to each sample to a final concentration of 1 µM. b. Incubate for 30 minutes at 37°C.

-

SDS-PAGE and Western Blotting: a. Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and then probe with a streptavidin-HRP conjugate. d. Visualize the biotinylated proteins using a chemiluminescent HRP substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities for the labeled proteases in each lane. b. Determine the concentration of the unlabeled inhibitor that causes a 50% reduction in the signal from the biotinylated probe (IC₅₀).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action.

Experimental Workflow for In Vitro Labeling

Caption: Workflow for in vitro labeling and visualization.

Conclusion

This compound, particularly derivatives of the natural product E-64, are powerful and versatile tools for the study of cysteine protease activity. Their mechanism of action, involving irreversible covalent modification of the enzyme active site and subsequent bioorthogonal ligation, allows for sensitive and specific detection of active enzymes in complex biological samples. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to employ these probes in their own investigations, contributing to a deeper understanding of enzyme function in health and disease and facilitating the development of novel therapeutics.

References

An In-depth Technical Guide to Alkyne-phenol (Alk-Ph): A Clickable Probe for Proximity-Dependent Proteomic Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Alkyne-phenol (Alk-Ph), a prominent alkyne-probe used in advanced life sciences research. Alk-Ph serves as a crucial tool for proximity-dependent proteomic profiling, enabling the identification of protein-protein interactions and the characterization of subcellular proteomes.

Chemical Structure and Properties

Alkyne-phenol, also known as Alkyne tyramide or N-(4-hydroxyphenethyl)pent-4-ynamide, is a synthetic organic molecule featuring a terminal alkyne group. This functional group is key to its utility, allowing it to participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2]

Chemical Structure:

(Image source: MedChemExpress)

Quantitative Data Summary

The key chemical and physical properties of Alkyne-phenol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | N-(4-hydroxyphenethyl)pent-4-ynamide | [3] |

| Synonyms | Alkyne tyramide, Alk-Ph | [1] |

| CAS Number | 1694495-59-4 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol | |

| Appearance | Solid | N/A |

| Purity | >98% (commercially available) | |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years |

Mechanism of Action in Proximity Labeling

Alkyne-phenol is a key substrate for the engineered enzyme ascorbate peroxidase 2 (APEX2) in proximity labeling experiments. The general workflow involves the expression of a protein of interest fused to APEX2 within a cellular system. Upon the addition of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of Alkyne-phenol into a short-lived, highly reactive phenoxyl radical. This radical covalently labels nearby endogenous proteins (typically within a 20 nm radius) on electron-rich amino acid residues such as tyrosine.

The incorporated alkyne handle on the labeled proteins then serves as a point of attachment for reporter molecules, such as biotin or fluorescent dyes, via a subsequent click chemistry reaction with an azide-functionalized tag. This two-step approach allows for the specific enrichment and identification of proteins that were in close proximity to the APEX2-fusion protein.

Logical Relationship: Alkyne-phenol in APEX2 Proximity Labeling

Caption: Logical workflow of Alkyne-phenol utilization in APEX2-mediated proximity labeling followed by click chemistry detection.

Experimental Protocols

The following are generalized protocols for the synthesis and use of Alkyne-phenol in proximity labeling experiments, based on published methods. Researchers should optimize these protocols for their specific experimental systems.

Synthesis of Alkyne-phenol

A detailed protocol for the synthesis of Alkyne-phenol has been described. This typically involves the coupling of tyramine with 4-pentynoic acid.

APEX2-Mediated Protein Labeling in Yeast

This protocol is adapted for use in yeast cells.

Materials:

-

Yeast cells expressing the APEX2-fusion protein of interest.

-

Alkyne-phenol (Alk-Ph) stock solution (500 mM in DMSO).

-

Hydrogen peroxide (H₂O₂).

-

Quencher solution.

Procedure:

-

Culture yeast cells expressing the APEX2-fusion protein to the desired density.

-

Incubate the cells with Alkyne-phenol at a final concentration of 2.5 mM for 30 minutes.

-

Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM for 1 minute.

-

Stop the reaction by adding a quencher solution.

-

Harvest the cells and proceed with cell lysis.

Click Chemistry Reaction for Protein Tagging

This protocol describes the attachment of a biotin tag to the alkyne-labeled proteins.

Materials:

-

Cell lysate containing alkyne-labeled proteins.

-

Azide-(PEG)₃-Biotin.

-

Copper(II) sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Sodium ascorbate.

Procedure:

-

To the cell lysate, add the click chemistry reaction cocktail containing Azide-(PEG)₃-Biotin, CuSO₄, and THPTA.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature.

-

The biotin-tagged proteins are now ready for enrichment with streptavidin beads and subsequent analysis by mass spectrometry.

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for proximity-dependent proteomic profiling using Alkyne-phenol and APEX2.

Advantages and Applications

Alkyne-phenol offers several advantages over other proximity labeling probes, such as biotin-phenol. Its smaller size and increased water solubility lead to improved cell wall permeability, making it particularly effective in organisms like yeast. This results in more efficient and specific labeling of subcellular proteomes.

Key Applications:

-

Mapping Subcellular Proteomes: Identifying the protein constituents of specific organelles and cellular compartments.

-

Studying Protein-Protein Interactions: Elucidating transient and weak interactions that are difficult to capture by other methods.

-

Investigating Dynamic Cellular Processes: Tracking changes in protein localization and interactions in response to stimuli or during different cell cycle stages.

-

Drug Target Identification: Identifying the protein partners of a drug target to understand its mechanism of action.

References

In-Depth Technical Guide: Synthesis and Purification of Alkyne-probe 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Alkyne-probe 1, a chemical probe utilized in bioconjugation and drug development. This compound, with the chemical formula C₁₄H₂₃N₅O₂ and CAS number 2752193-03-4, is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This document outlines a proposed synthetic pathway, detailed experimental protocols, and robust purification strategies. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound

This compound is a bifunctional molecule featuring a terminal alkyne group, making it a valuable tool for "click chemistry."[1] This reaction's high efficiency, specificity, and biocompatibility have made it a staple in chemical biology for labeling and modifying biomolecules. The structure of this compound also incorporates a free amine, providing a versatile handle for further functionalization or conjugation.

Based on its molecular formula and intended use, a plausible structure for this compound is N-(3-(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)propyl)pent-4-yn-1-amine. This structure contains a terminal alkyne for subsequent click reactions and a primary amine for other conjugations. The synthesis of this molecule can be approached through a convergent strategy involving the preparation of two key intermediates followed by their conjugation.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The proposed retrosynthetic analysis breaks the target molecule into two primary building blocks: an azide-containing amine and an alkyne-containing intermediate.

Retrosynthetic Analysis

The logical disconnection for the synthesis of this compound is at the triazole ring, which is characteristic of a CuAAC reaction product. This leads to two precursor molecules:

-

Precursor A: An azide-functionalized diamine, specifically 1-azido-2-(2-aminoethoxy)ethane.

-

Precursor B: An alkyne-functionalized intermediate, such as N-(pent-4-yn-1-yl)prop-2-yn-1-amine.

The synthesis will therefore proceed by first preparing these two precursors and then reacting them via CuAAC to form the final product.

Synthesis Pathway Diagram

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursors and the final product, this compound.

Synthesis of Precursor A: 1-Azido-2-(2-aminoethoxy)ethane

-

Step 1: Synthesis of 2-(2-Azidoethoxy)ethanol

-

To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in water, add sodium azide (NaN₃, 1.5 equivalents).

-

The reaction mixture is stirred at 80°C for 24 hours.

-

After cooling to room temperature, the product is extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Step 2: Synthesis of 1-Azido-2-(2-aminoethoxy)ethane

-

Dissolve 2-(2-azidoethoxy)ethanol (1 equivalent) in pyridine.

-

Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

The reaction is then quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

The resulting tosylate is dissolved in a solution of ammonia in methanol and stirred in a sealed tube at 60°C for 48 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography.

-

Synthesis of Precursor B: N-(Pent-4-yn-1-yl)prop-2-yn-1-amine

-

To a solution of pent-4-yn-1-amine (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) in acetonitrile, add 3-bromopropyne (1.1 equivalents) dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography.

Synthesis of this compound via CuAAC

-

Dissolve Precursor A (1 equivalent) and Precursor B (1 equivalent) in a 1:1 mixture of t-butanol and water.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated aqueous solution of EDTA to remove copper ions, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.

Purification of this compound

Purification is a critical step to ensure the high purity of this compound, which is essential for its intended applications. A multi-step purification strategy is recommended.

Purification Workflow

Caption: Purification workflow for this compound.

Detailed Purification Protocol

-

Removal of Copper Catalyst: The crude product from the CuAAC reaction is dissolved in an organic solvent (e.g., ethyl acetate) and washed repeatedly with a saturated aqueous solution of EDTA. This step is crucial for chelating and removing residual copper ions, which can interfere with downstream applications. The disappearance of the blue/green color in the aqueous layer indicates the successful removal of copper.

-

Column Chromatography: The copper-free organic layer is concentrated, and the residue is purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane solution), is employed to separate the desired product from unreacted starting materials and any byproducts.

-

Final Product Characterization: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). The identity of this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Reaction Parameters

| Step | Reactants | Solvent | Temperature | Time (h) | Expected Yield (%) |

| Synthesis of Precursor A | 2-(2-Aminoethoxy)ethanol, NaN₃, TsCl, NH₃ | Water, Pyridine, MeOH | 25-80°C | 24-48 | 50-60 |

| Synthesis of Precursor B | Pent-4-yn-1-amine, 3-Bromopropyne | Acetonitrile | 25°C | 16 | 70-80 |

| Synthesis of this compound | Precursor A, Precursor B, CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25°C | 24 | 60-75 |

Table 2: Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₄H₂₃N₅O₂ |

| Molecular Weight | 293.36 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, triazole-H), ~4.5 (t, 2H), ~3.8 (t, 2H), ~3.6 (m, 4H), ~3.4 (s, 2H), ~2.8 (t, 2H), ~2.5 (m, 2H), ~2.2 (t, 1H, alkyne-H), ~1.8-1.5 (m, 6H), ~1.2 (br s, 2H, NH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (triazole-C), ~122 (triazole-C), ~83 (alkyne-C), ~69 (alkyne-C), ~70-40 (C-O, C-N), ~30-20 (aliphatic-C). |

| Mass Spectrometry (ESI+) | m/z: 294.1925 [M+H]⁺ |

| Purity (HPLC) | >95% |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed multi-step synthesis is based on established chemical transformations and culminates in a highly efficient CuAAC reaction. The outlined purification protocol is designed to yield a high-purity product suitable for demanding applications in chemical biology and drug discovery. The provided diagrams and data tables serve as a practical resource for researchers aiming to prepare this versatile chemical probe.

References

Alkyne-probe 1 for Fluorescent Labeling of Biomolecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalization of biomolecules with fluorescent reporters is a cornerstone of modern biological research and drug development. Among the various chemical tools available, alkyne probes, which can be coupled to azide-containing fluorophores via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offer a powerful and versatile strategy for labeling and studying biomolecules in complex biological systems. The term "Alkyne-probe 1" has been used in scientific literature to refer to several distinct molecules, each with a specific application. This guide provides an in-depth technical overview of some of the prominent examples of probes referred to as "this compound," detailing their synthesis, experimental protocols, and applications.

Vinyl Sulfonate-Based Alkyne Probe 1 for Activity-Based Protein Profiling

A notable example of a molecule designated "alkyne probe 1" is a vinyl sulfonate ester-based probe designed for activity-based protein profiling (ABPP). This probe has been utilized to investigate the functional proteome of the human pathogen Aspergillus fumigatus.[1] Vinyl sulfonate esters are known to irreversibly inhibit certain enzymes, such as cysteine proteases, allowing for the specific labeling of active enzyme populations.

Data Presentation

| Parameter | Value/Description | Reference |

| Probe Type | Activity-Based Probe (ABP) | [1] |

| Reactive Group | Vinyl Sulfonate Ester | [1] |

| Clickable Moiety | Terminal Alkyne | [1] |

| Application | Multiplexed Activity-Based Protein Profiling (ABPP) | [1] |

| Target Organism | Aspergillus fumigatus | |

| Labeling Concentration | 20 µM | |

| Labeling Conditions | 37 °C for 1 hour |

Experimental Protocols

Synthesis of Vinyl Sulfonate Alkyne Probe 1

The synthesis of this alkyne probe is a four-step process starting from commercially available 4-hydroxybenzyl alcohol. While the detailed step-by-step protocol with reagents and reaction conditions is often found in the supplementary materials of the primary research article, the general synthetic workflow is outlined below.

Protocol for In Vitro Protein Labeling

This protocol describes the labeling of proteins in a complex biological lysate, such as from Aspergillus fumigatus.

-

Lysate Preparation: Prepare a protein lysate from A. fumigatus mycelia at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Probe Incubation: Add the vinyl sulfonate alkyne probe 1 to the lysate to a final concentration of 20 µM.

-

Labeling Reaction: Incubate the mixture for 1 hour at 37 °C.

-

Click Chemistry: Following incubation, the alkyne-labeled proteins are ready for conjugation to an azide-functionalized reporter tag (e.g., a fluorophore like rhodamine-azide or an affinity tag like biotin-azide) via CuAAC. This typically involves the addition of the azide tag, a copper(I) source (such as CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Analysis: The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched for mass spectrometry-based proteomic analysis.

Diazonium-Alkyne Probe 1 for Tyrosine Reactivity Profiling

Another distinct molecule referred to as "this compound" is a diazonium-containing probe developed for the chemoproteomic profiling of reactive tyrosine residues in the human proteome. Aryl diazonium salts can selectively react with the electron-rich side chain of tyrosine residues through electrophilic aromatic substitution (azo coupling).

Data Presentation

| Parameter | Value/Description | Reference |

| Probe Type | Chemoproteomic Probe | |

| Reactive Group | Aryl Diazonium Salt | |

| Clickable Moiety | Terminal Alkyne | |

| Application | Profiling Tyrosine Reactivity | |

| Target Biomolecule | Tyrosine Residues in Proteins | |

| Labeling Concentrations | 50 µM (low) and 500 µM (high) | |

| Labeling Conditions | Room temperature for 60 minutes |

Experimental Protocols

Protocol for Labeling Tyrosine Residues in Cell Lysates

This protocol outlines the procedure for labeling proteins in cell lysates to identify reactive tyrosine residues.

-

Cell Lysis: Harvest cells and lyse them in PBS using a method such as rapid freeze-thawing. Centrifuge to pellet cell debris and collect the supernatant.

-

Probe Labeling: Add the diazonium-alkyne probe 1 to the cell lysate to a final concentration of either 50 µM or 500 µM.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with end-over-end rotation.

-

Protein Precipitation: Remove the excess probe and isolate the labeled proteins using a methanol-chloroform precipitation method.

-

Solubilization: Resuspend the purified protein pellet in PBS containing 0.4% SDS.

-

Click Chemistry: Add a biotin-azide tag to the alkyne-labeled proteins via CuAAC. This involves the addition of biotin-azide, CuSO₄, a ligand such as THPTA, and sodium ascorbate.

-

Enrichment and Analysis: The biotinylated proteins can then be enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify the sites of tyrosine modification.

This guide will be expanded with information on other probes referred to as "this compound" as the relevant detailed information is gathered and analyzed, providing a comprehensive resource for researchers in the field.

References

The Alkyne Probe: A Technical Guide to the Core Principles of Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and chemical biology, the advent of "click chemistry" has been a transformative event. Coined by Karl Barry Sharpless in 2001, this concept describes a class of reactions that are rapid, efficient, and highly specific, occurring under benign, often aqueous, conditions with minimal and inoffensive byproducts. At the heart of many of these powerful transformations lies the alkyne functional group, a versatile and bioorthogonal handle that, when paired with an azide, forms a stable triazole linkage. This in-depth technical guide delves into the core principles of click chemistry, with a specific focus on the application of alkykyne probes in two of its most prominent variations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively harness the power of alkyne-based click chemistry in their work.

Core Principles of Alkyne-Azide Click Chemistry

The cornerstone of alkyne-based click chemistry is the [3+2] cycloaddition reaction between an alkyne and an azide to form a 1,2,3-triazole. This reaction is characterized by its high thermodynamic driving force, leading to a specific and irreversible covalent bond. The alkyne and azide functional groups are largely absent in biological systems, rendering them "bioorthogonal"—they react selectively with each other without interfering with native cellular processes. This bioorthogonality is a key feature that enables the precise labeling and modification of biomolecules in complex biological environments.

There are two primary strategies to facilitate this reaction in a biological context:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction that utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. The reaction is highly efficient, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. While powerful, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect cells from oxidative damage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne probe. The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed efficiently without a metal catalyst, making it ideal for live-cell and in vivo applications. However, SPAAC reactions are generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹.

Quantitative Data on Alkyne-Azide Click Reactions

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data for these reactions to aid in experimental design.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |

| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, B |

A Technical Guide to Alkyne Probes: Suppliers, Purchasing, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of alkyne probes, essential tools in modern chemical biology and drug discovery. It details commercially available alkyne probes, their suppliers, and purchasing options. Furthermore, it offers in-depth experimental protocols for their application in key research areas such as metabolic labeling, cellular imaging, and activity-based protein profiling (ABPP).

Introduction to Alkyne Probes

Alkyne probes are versatile chemical tools characterized by the presence of a terminal alkyne group. This functional group allows for a highly specific and efficient reaction with azide-tagged molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The small size of the alkyne tag minimizes perturbation of the molecule's biological activity, making these probes ideal for studying biomolecules in their native environments.[3]

Applications of alkyne probes are widespread and include:

-

Metabolic Labeling: Introducing alkyne-modified metabolic precursors to cells allows for the tracking and identification of newly synthesized biomolecules like proteins, glycans, and lipids.

-

Activity-Based Protein Profiling (ABPP): Alkyne-containing probes that covalently bind to the active sites of specific enzyme families enable the targeted analysis of enzyme function directly in complex biological systems.[4][5]

-

Bioconjugation and Imaging: The alkyne handle facilitates the attachment of reporter tags, such as fluorophores or biotin, for the visualization and enrichment of target molecules.

Suppliers and Purchasing Options for Alkyne Probes

A variety of alkyne probes with different functionalities are commercially available from several reputable suppliers. The following table summarizes a selection of these probes, their suppliers, and purchasing information to aid in experimental design and procurement.

| Product Name | Supplier | Catalog No. (Example) | Functionality | Available Quantities |

| Alkyne-probe 1 | MedChemExpress | HY-151861 | Click Chemistry Reagent | 10 mM x 0.2 mL |

| preQ1-alkyne | Tocris Bioscience | 7806 | CRISPR/RNA-TAG | 1 mg, 5 mg |

| DADPS Biotin Alkyne | BroadPharm | BP-24301 | Biotinylation | 5 mg, 25 mg |

| MaP555-Alkyne | Tenova Pharma | N/A | Fluorescent Dye | 1 mg |

| ROX alkyne, 5-isomer | Lumiprobe | A12B0 | Fluorescent Dye | 1 mg, 5 mg, 10 mg |

| FastClick™ Biotin Alkyne | AAT Bioquest | 72901 | Biotinylation | 1 mg |

| IA-Alkyne | R&D Systems / Tocris | 7015 | Cysteine Reactive Probe | 5 mg, 25 mg |

Experimental Protocols

This section provides detailed methodologies for common applications of alkyne probes.

Metabolic Labeling of Proteins and In-Gel Fluorescence Analysis

This protocol is adapted from methods for labeling proteins with alkyne-containing isoprenoid probes in mammalian cells.

Objective: To metabolically label newly synthesized proteins with an alkyne probe and visualize them using in-gel fluorescence.

Materials:

-

Mammalian cells (e.g., HeLa or COS-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Alkyne-containing metabolic probe (e.g., an isoprenoid analog)

-

Lovastatin (optional, for enhancing probe incorporation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

Azide-fluorophore conjugate (e.g., TAMRA-azide)

-

Click chemistry reaction buffer components:

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar Cu(I)-stabilizing ligand

-

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Cell Culture and Labeling:

-

Seed cells in appropriate culture dishes and grow to 40-60% confluency.

-

(Optional) Pre-treat cells with a biosynthesis inhibitor, such as lovastatin (10-20 µM), for 6 hours to enhance probe incorporation by depleting the endogenous pool of natural metabolites.

-

Remove the medium and replace it with fresh medium containing the alkyne probe at the desired concentration (e.g., 1-25 µM).

-

Incubate the cells for a specified period (e.g., 12-24 hours) to allow for metabolic incorporation of the probe.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by scraping or trypsinization.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 µg) with the azide-fluorophore conjugate.

-

Add the click chemistry reaction components in the following order: CuSO₄, TCEP/sodium ascorbate, and TBTA ligand. The final concentrations should be optimized, but typical ranges are 100-200 µM for CuSO₄ and the azide-fluorophore, and 1-2 mM for the reducing agent.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

In-Gel Fluorescence Analysis:

-

Precipitate the protein from the reaction mixture (e.g., with acetone or methanol).

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins by scanning the gel with a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Activity-Based Protein Profiling (ABPP) with a Cysteine-Reactive Alkyne Probe

This protocol describes the use of an alkyne-tagged probe to label active cysteine-containing enzymes, followed by enrichment and identification.

Objective: To identify active enzymes in a complex proteome using a clickable ABPP probe.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Cysteine-reactive alkyne probe (e.g., IA-Alkyne)

-

Azide-biotin conjugate

-

Click chemistry reaction components (as described in Protocol 1)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Trypsin (for on-bead digestion)

-

Mass spectrometry reagents and equipment

Procedure:

-

Proteome Labeling:

-

Incubate the biological sample with the cysteine-reactive alkyne probe for a specified time (e.g., 30-60 minutes) at room temperature.

-

The probe will covalently bind to the active sites of target enzymes.

-

-

Click Reaction for Biotinylation:

-

Perform a click chemistry reaction as described in Protocol 1, using an azide-biotin conjugate to attach a biotin tag to the probe-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include washes with high salt, detergents (e.g., SDS), and urea.

-

-

On-Bead Digestion:

-

Resuspend the washed beads in a digestion buffer.

-

Reduce and alkylate the captured proteins.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.

-

Western Blot Detection of Alkyne-Tagged Proteins

This protocol outlines the detection of alkyne-modified proteins after separation by SDS-PAGE and transfer to a membrane.

Objective: To visualize specific alkyne-tagged proteins using a Western blot-based method.

Materials:

-

Protein sample containing alkyne-tagged proteins

-

SDS-PAGE and Western blot equipment

-

PVDF or nitrocellulose membrane

-

Click chemistry reaction components (as in Protocol 1)

-

Azide-biotin conjugate

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Separate the protein sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Click Reaction on the Membrane:

-

Block the membrane with a suitable blocking buffer.

-

Perform the click chemistry reaction directly on the membrane by incubating it with a solution containing the azide-biotin conjugate and the click reaction components.

-

Wash the membrane thoroughly with wash buffer (e.g., TBST).

-

-

Detection:

-

Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.

-

Wash the membrane again to remove unbound streptavidin-HRP.

-

Incubate the membrane with a chemiluminescent HRP substrate.

-

Detect the signal using an appropriate imaging system.

-

Experimental Workflows and Logical Relationships

Please note: As an AI, I cannot generate visual diagrams. The following descriptions of experimental workflows are provided as a substitute for the requested Graphviz diagrams.

Workflow for Metabolic Labeling and Proteomic Analysis

This workflow outlines the process of identifying newly synthesized proteins within a cell population using a metabolic labeling approach with an alkyne-containing amino acid analog.

Caption: Workflow for identifying newly synthesized proteins.

Description: The process begins with culturing cells and introducing an alkyne-modified amino acid, which is incorporated into newly synthesized proteins. The cells are then lysed, and the extracted proteins are subjected to a click reaction with an azide-biotin tag. The biotinylated proteins are then enriched using streptavidin beads, digested into peptides, and finally identified by mass spectrometry.

Workflow for Activity-Based Protein Profiling (ABPP)

This workflow illustrates the use of a clickable ABPP probe to identify active enzymes in a competitive profiling experiment.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]

- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Alkyne-probe 1: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

The term "Alkyne-probe 1" is not a standardized nomenclature for a single chemical entity. Instead, it is a descriptor used in various research contexts to denote the first or primary alkyne-containing probe developed or utilized within a specific study. This guide provides a comprehensive overview of the safety and handling guidelines pertinent to alkyne probes in general, with specific details and protocols for distinct molecules referred to as "this compound" in the scientific literature.

General Safety and Handling Guidelines for Alkyne Probes

Alkyne probes, particularly terminal alkynes, require careful handling due to their potential reactivity. The primary safety concerns are the formation of explosive metal acetylides and flammability.[1] Adherence to standard laboratory safety protocols is crucial.

Core Safety Principles:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and suitable gloves when handling alkyne probes.[2][3][4][5]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile alkyne probes or performing reactions.

-

Ignition Sources: Keep alkyne probes away from open flames, sparks, and other potential ignition sources as many are flammable.

-

Avoid Metal Contamination: Terminal alkynes can form explosive acetylides with heavy metals like copper(I), silver, and mercury. Avoid contact with these metals and their salts, particularly in basic or neutral solutions.

Storage and Stability

Proper storage is essential to maintain the integrity and prevent the degradation of alkyne probes.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |

| Temperature | Store at low temperatures, such as in a refrigerator or freezer. | Minimizes decomposition and polymerization. |

| Light | Protect from light by using amber vials or wrapping containers in aluminum foil. | Prevents light-induced degradation. |

| Moisture | For probes sensitive to hydrolysis (e.g., NHS esters), warm the vial to room temperature before opening to prevent condensation of atmospheric moisture. | Prevents hydrolysis. |

Specific "this compound" Examples and Protocols

This section details the specific characteristics and experimental protocols for different molecules that have been designated as "this compound" in published research.

Safirinium Alkyne Probe 1

This is a fluorescent molecular probe based on the Safirinium fluorophore, designed for "click" chemistry labeling.

Safety and Stability:

-

Stability: This probe is stable in an aqueous solution exposed to daylight for at least 12 hours without the need for special precautions like storage in the dark or cold.

-

Toxicity: Derivatives of the diethyl Safirinium core of this probe have been shown to be safe in CHO-K1 and NIH-3T3 cells.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of Safirinium alkyne probe 1 with an azide-containing molecule.

Materials:

-

Safirinium-based alkyne probe 1

-

Organic azide

-

Dichloromethane

-

0.05M aqueous CuSO₄

-

AMTC ligand ((2-{4-[(dimethylamino)methyl]- 1,2,3-triazolyl}cyclohexan-1-ol))

-

10 mg/mL aqueous sodium ascorbate

Procedure:

-

Dissolve the Safirinium-based alkyne probe (1.0 eq.) in dichloromethane.

-

Add the organic azide (1.05 eq.).

-

Add 0.05M aqueous CuSO₄ (10 mol%) and the AMTC ligand (10 mol%).

-

Heat the mixture to 30 °C.

-

Initiate the reaction by adding 10 mg/mL aqueous sodium ascorbate (10 mol%).

-

Continue the reaction with vigorous stirring at 30 °C overnight.

Experimental Workflow for CuAAC with Safirinium Alkyne Probe 1

Caption: Workflow for the CuAAC reaction using Safirinium alkyne probe 1.

Amine-Reactive STP Alkyne Probe (1)

This probe is designed for the chemical proteomic analysis of lysine reactivity. It features a sulfotetrafluorophenyl (STP) ester that reacts with amine groups.

Experimental Protocol: Labeling of Cellular Lysates

This protocol outlines the procedure for labeling proteins in cellular lysates with the amine-reactive STP alkyne probe.

Materials:

-

Cellular lysates

-

Amine-reactive STP alkyne probe (1)

-

TEV protease-cleavable biotin tags (isotopically differentiated)

-

Copper(I) catalyst for CuAAC

-

Streptavidin-conjugated beads

-

Trypsin

-

TEV protease

Procedure:

-

Label cellular lysates with varying concentrations of the amine-reactive STP alkyne probe (1).

-

Conjugate the labeled samples to isotopically-differentiated TEV protease-cleavable biotin tags via CuAAC.

-

Mix the "heavy" and "light" labeled samples.

-

Enrich the probe-labeled proteins using streptavidin-conjugated beads.

-

Digest the enriched proteins with trypsin.

-

Release the probe-labeled peptides by cleaving with TEV protease.

-

Analyze the resulting peptides by LC-MS.

Logical Workflow for Lysine Reactivity Profiling

Caption: Workflow for proteome-wide quantification of lysine reactivity.

Copper Alkyne Probe-1 (CAP-1)

CAP-1 is a first-generation activity-based sensing probe for the direct detection of Cu(I) in biological systems. It is designed to have a rapid response to changes in intracellular Cu(I) pools with high selectivity.

Further detailed protocols for the synthesis and application of CAP-1 would require consulting the specific primary literature in which it is described, as the initial search results provide a high-level overview of its function.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and is the primary application for many alkyne probes. The following is a generalized protocol adaptable for various applications.

Key Components and Their Roles:

| Component | Function |

| Alkyne-modified molecule | The probe containing the terminal alkyne. |

| Azide-modified molecule | The molecule to be conjugated to the probe. |

| Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. |

| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) state. |

| Copper Ligand (e.g., THPTA, TBTA) | Stabilizes the Cu(I) ion, accelerates the reaction, and protects biomolecules from oxidative damage. |

| Buffer | Maintains pH and provides a suitable reaction environment. Amine-free buffers like PBS or borate buffer are recommended. |

Generalized CuAAC Protocol for Protein Labeling:

-

Prepare Stock Solutions:

-

100 mM CuSO₄ in water.

-

200 mM THPTA ligand in water.

-

100 mM Sodium Ascorbate in water (prepare fresh).

-

10 mM Azide-labeled molecule in DMSO or an appropriate buffer.

-

Alkyne-labeled protein in an amine-free buffer.

-

-

Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:5 molar ratio and let it stand for 1-2 minutes.

-

Reaction Mixture:

-

To the alkyne-labeled protein solution, add the azide-labeled molecule to a final concentration of 2-10 fold molar excess over the protein.

-

Add the catalyst premix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction at room temperature for 1-12 hours, protected from light.

-

Purification: Purify the resulting conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted reagents.

Signaling Pathway of CuAAC Reaction

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Alkyne-probe 1 stability and storage conditions

It appears that "Alkyne-probe 1" is a placeholder term for a specific type of chemical tool used in research, rather than a unique, identifiable compound. Alkyne probes are a broad class of molecules that contain an alkyne functional group. This group allows them to be detected via a specific chemical reaction known as "click chemistry."

To provide a detailed and accurate technical guide on stability and storage, it is crucial to identify the specific alkyne probe of interest. The stability of an alkyne probe is highly dependent on its overall chemical structure, not just the alkyne group itself. Factors such as the nature of the linker, the type of reporter tag, and the presence of other functional groups can all influence how the probe should be handled and stored.

For example, the stability of a fatty acid-based alkyne probe will differ significantly from that of a nucleotide-based probe like 5-ethynyl-2'-deoxyuridine (EdU). Similarly, storage conditions can vary widely, with some probes being stable at room temperature for short periods, while others may require long-term storage at -80°C in a desiccated, oxygen-free environment to prevent degradation.

To proceed with creating the requested in-depth technical guide, please specify the exact chemical name or structure of "this compound." Once a specific molecule is identified, a comprehensive guide can be developed, including:

-

Chemical Structure and Properties: A detailed description of the molecule's physical and chemical characteristics.

-

Stability Profile: Data on its stability under various conditions (e.g., pH, temperature, light exposure, and in the presence of biological matrices). This would include quantitative data on degradation rates and byproducts.

-

Recommended Storage Conditions: Specific guidelines for short-term and long-term storage to ensure the integrity of the probe.

-

Experimental Protocols: Detailed methodologies for assessing the stability of the probe and for its application in relevant assays.

-

Signaling Pathways and Applications: Information on the biological pathways the probe is designed to investigate.

-

Visualizations: Graphviz diagrams illustrating experimental workflows, chemical structures, and relevant biological pathways.

Without this specific information, any guide on "this compound" would be too generic to be of practical use to researchers and drug development professionals.

An In-Depth Technical Guide to Bioorthogonal Chemistry Using Alkyne Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, the term "bioorthogonal" describes reactions between abiotic functional groups that are mutually reactive but remain inert to the vast array of functional groups present in biological molecules.[1] This powerful concept allows for the specific labeling and manipulation of biomolecules in their natural environment, providing unprecedented insights into complex biological systems.

The core principle of a bioorthogonal labeling experiment involves a two-step process. First, a biomolecule of interest is tagged with a "chemical reporter," a small, bio-inert functional group. This is often achieved through metabolic labeling, where cells are fed unnatural substrates that are incorporated into biomolecules by the cell's own machinery. The second step involves the introduction of a probe molecule containing a complementary functional group that selectively reacts with the chemical reporter, leading to the formation of a stable covalent bond.

Among the various bioorthogonal reporters, the alkyne has emerged as a particularly versatile and widely used functional group. Its small size and, in its terminal form, absence in most biological systems make it an ideal chemical handle for bioorthogonal reactions. This guide provides a comprehensive overview of the use of alkykyne probes in bioorthogonal chemistry, with a focus on key reactions, experimental protocols, and applications in research and drug development.

Key Bioorthogonal Reactions Involving Alkyne Probes

Several powerful bioorthogonal reactions have been developed that utilize the unique reactivity of alkynes. The most prominent among these are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. In the context of alkyne probes, this reaction is typically employed in a sequential manner, where a biomolecule is first labeled with an azide, and then a phosphine reagent containing an alkyne is used for the ligation. This allows for subsequent "click" chemistry reactions. The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped to form the amide bond. While generally slower than azide-alkyne cycloadditions, the Staudinger ligation offers the advantage of being "traceless" in some variations, meaning no residual atoms from the phosphine reagent are left in the final product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry," is a highly efficient and widely used bioorthogonal reaction. It involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole. The reaction is extremely fast and high-yielding, and it can be performed in aqueous environments. However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications, although the development of copper-chelating ligands has helped to mitigate this issue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which reacts rapidly with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction. A variety of cyclooctynes with different reaction kinetics and stabilities have been synthesized, offering a range of options for different applications. SPAAC is highly bioorthogonal and has become the method of choice for many in vivo and live-cell imaging experiments.

Data Presentation: Quantitative Comparison of Reaction Kinetics

The choice of a bioorthogonal reaction often depends on the required reaction speed. The following tables summarize the second-order rate constants for various alkyne probes in CuAAC and SPAAC reactions, providing a quantitative basis for comparison.

Table 1: Second-Order Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Probe | Azide Partner | Ligand | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Terminal Alkyne | Benzyl Azide | THPTA | 1 - 100 | [2] |

| Phenylacetylene | p-Azidoacetophenone | THPTA | ~10 | [3] |

| But-2-yn-1-ylglycine | Generic Azide | THPTA | 0.1 - 10 | [2] |

Note: Rate constants for CuAAC are highly dependent on the ligand used to stabilize the copper(I) catalyst.

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Probe | Azide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.06 - 0.1 | [2] |

| DIBO (Dibenzocyclooctyne) | Benzyl Azide | 0.3 - 0.7 | |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | 0.6 - 1.0 |

Note: The reactivity of cyclooctynes in SPAAC is influenced by their ring strain, with more strained structures exhibiting faster kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments involving alkyne probes in bioorthogonal chemistry.

Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne-Modified Amino Acid

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (alkyne-modified amino acid analogs)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Methodology:

-

Culture cells to ~70-80% confluency in a culture dish.

-

Prepare methionine-free culture medium supplemented with the alkyne-modified amino acid (e.g., 50 µM HPG).

-

Remove the complete culture medium from the cells and wash once with PBS.

-

Add the methionine-free, alkyne-amino acid-containing medium to the cells.

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for protein synthesis and incorporation of the alkyne analog.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the alkyne-labeled proteome.

-

Determine the protein concentration of the lysate using a protein quantification assay. The lysate is now ready for downstream bioorthogonal ligation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol details the "clicking" of an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) onto alkyne-labeled proteins in a cell lysate.

Materials:

-

Alkyne-labeled cell lysate (from Protocol 1)

-

Azide-functionalized reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

SDS-PAGE loading buffer

Methodology:

-

In a microcentrifuge tube, dilute a portion of the alkyne-labeled cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

-

Add the azide-functionalized reporter probe to a final concentration of 100 µM.

-

Prepare the Cu(I) catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the catalyst premix to the lysate to a final CuSO₄ concentration of 1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

The sample is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or western blotting.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized probe.

Materials:

-

Cells metabolically labeled with an azide-containing precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling)

-

Cyclooctyne-functionalized probe (e.g., DBCO-Fluor 545)

-

Cell culture medium

-

PBS

Methodology:

-

Culture and metabolically label cells with the desired azide-containing precursor for an appropriate duration.

-

Wash the cells three times with warm PBS to remove unincorporated precursor.

-

Prepare a working solution of the cyclooctyne-probe in pre-warmed cell culture medium (e.g., 10-50 µM).

-

Add the probe-containing medium to the cells.

-

Incubate the cells at 37°C for 30-60 minutes.

-

Wash the cells three times with PBS to remove the unreacted probe.

-

The cells can now be fixed for imaging or directly analyzed by flow cytometry or fluorescence microscopy.

Protocol 4: Traceless Staudinger Ligation for Peptide Coupling

This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to another peptide with an N-terminal α-azido group.

Materials:

-

Peptide-phosphinothioester

-

Peptide-α-azide

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

HPLC for purification and analysis

Methodology:

-

Dissolve the peptide-phosphinothioester and the peptide-α-azide in the aqueous buffer at equimolar concentrations (e.g., 1-5 mM).

-

Allow the reaction to proceed at room temperature for 2-24 hours.

-

Monitor the progress of the reaction by analytical HPLC.

-

Upon completion, purify the ligated peptide product by preparative HPLC.

-

Confirm the identity of the product by mass spectrometry.

Signaling Pathways and Experimental Workflows

Alkyne probes and bioorthogonal chemistry have become indispensable tools for dissecting complex signaling pathways and understanding cellular processes. Below are examples of their application and the corresponding workflows.

Elucidation of the EGFR Signaling Pathway through Chemoproteomics

The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase involved in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Chemoproteomics using alkyne-functionalized inhibitors has been instrumental in identifying the cellular targets and off-targets of EGFR-directed drugs.

Experimental Workflow for Chemoproteomic Profiling of EGFR Inhibitors:

Caption: Workflow for identifying protein targets of EGFR inhibitors.

Signaling Pathway of EGFR and Downstream Effectors:

This diagram illustrates a simplified EGFR signaling cascade and indicates where alkyne-modified inhibitors can be used to probe the pathway.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Precision Targeting of Endogenous Epidermal Growth Factor Receptor (EGFR) by Structurally Aligned Dual-Modifier Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Alkyne-probe 1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alkyne-probe 1, a versatile tool for chemical biology and drug discovery. This document details its chemical properties, experimental applications, and protocols for its use, with a focus on its role in activity-based protein profiling (ABPP) and click chemistry.

Core Properties of this compound

This compound is a chemical probe featuring a terminal alkyne group. This functional group allows it to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This highly specific and efficient bioorthogonal reaction enables the covalent linkage of the probe to molecules containing an azide group, such as reporter tags (fluorophores, biotin) or other biomolecules.

| Property | Value |

| Molecular Formula | C₁₄H₂₃N₅O₂ |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 2752193-03-4 |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tool for Activity-Based Protein Profiling (ABPP) . ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex biological systems. In a typical ABPP workflow, this compound can be designed to covalently bind to the active site of a specific class of enzymes. Following this labeling event in a cellular lysate or even in living cells, the alkyne handle serves as a point of attachment for a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a CuAAC reaction. This allows for the selective isolation, identification, and quantification of active enzymes.

Experimental Protocols

The following protocols are generalized procedures for the use of alkyne probes like this compound in common experimental workflows. Optimization may be required for specific applications and biological systems.

Protocol 1: General Labeling of Proteins in a Cell Lysate via Click Chemistry

This protocol describes the labeling of alkyne-tagged proteins in a cell lysate with an azide-functionalized reporter molecule.

Materials:

-

Cell lysate containing alkyne-labeled proteins

-

This compound

-

Azide-functionalized reporter tag (e.g., Azide-Biotin or a fluorescent azide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare the Cell Lysate: Treat cells with this compound under desired experimental conditions. Harvest the cells and prepare a cell lysate using an appropriate lysis buffer. Determine the protein concentration of the lysate.

-

Prepare the Click Chemistry Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents in order:

-

50 µL of protein lysate (1-5 mg/mL)

-

90 µL of PBS buffer

-

10 µL of the azide-functionalized reporter tag solution (e.g., 2.5 mM in water or DMSO)

-

-

Prepare the Catalyst Solution: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. For example, add 10 µL of 100 mM THPTA solution to 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the Click Reaction:

-

Add the pre-mixed CuSO₄/THPTA solution to the protein lysate mixture and vortex briefly.

-

Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex immediately.

-

-

Incubation: Protect the reaction from light (especially if using a fluorescent azide) and incubate at room temperature for 30-60 minutes.

-

Downstream Processing: The click-labeled proteins in the lysate are now ready for downstream analysis, such as enrichment of biotin-tagged proteins using streptavidin beads followed by mass spectrometry, or visualization of fluorescently tagged proteins by SDS-PAGE and in-gel fluorescence scanning.

Visualizing Experimental Workflows

The following diagrams illustrate key conceptual workflows involving alkyne probes.

Caption: Activity-Based Protein Profiling (ABPP) workflow using an alkyne probe.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Methodological & Application

Protocol for Cellular Labeling Using Alkyne Probes

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the use of alkyne-functionalized probes in the metabolic labeling of cellular biomolecules. The subsequent detection of these tagged molecules is achieved through a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This technique allows for the sensitive and robust labeling of a wide variety of biomolecules, including proteins, nucleic acids, glycans, and lipids, for subsequent visualization, isolation, and analysis.[1][2][3][4]

Introduction

Metabolic labeling with alkyne probes is a powerful strategy to study the dynamics of biomolecule synthesis and localization within a cellular environment.[5] The process involves introducing a small, biologically inert alkyne group into cellular macromolecules by providing cells with a metabolic precursor containing the alkyne tag. This alkyne handle does not perturb cellular processes and can be specifically detected by reacting it with an azide-containing reporter molecule in a click chemistry reaction. This bioorthogonal reaction is highly specific and occurs under mild, aqueous conditions, making it suitable for use in complex biological systems, including fixed and permeabilized cells.

The versatility of this approach lies in the modularity of the reporter azide, which can be a fluorophore for imaging, a biotin tag for affinity purification and proteomic analysis, or other functional groups for various downstream applications.

Key Applications

-

Visualization of Biomolecule Localization and Dynamics: Fluorescently tagged azides allow for the imaging of newly synthesized biomolecules within cells, providing insights into their subcellular distribution and trafficking.

-